molecular formula C41H35Cl2FN3O4PS B11832828 tert-butyl (S)-(5-chloro-2-((5-chloro-3-((diphenylphosphorothioyl)amino)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)ethynyl)-4-fluorophenyl)carbamate

tert-butyl (S)-(5-chloro-2-((5-chloro-3-((diphenylphosphorothioyl)amino)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)ethynyl)-4-fluorophenyl)carbamate

Cat. No.: B11832828
M. Wt: 786.7 g/mol
InChI Key: VTYYOPAJJASZAM-RWYGWLOXSA-N
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Description

This compound is a structurally complex carbamate derivative featuring multiple functional groups that confer distinct physicochemical and reactivity profiles. Key structural elements include:

  • tert-butyl carbamate group: Enhances steric bulk and modulates solubility.
  • Chloro (Cl) and fluoro (F) substituents: Electron-withdrawing groups that influence electronic distribution and lipophilicity.

Synthesis of such compounds typically involves multi-step protocols, including protection/deprotection strategies, nucleophilic substitutions, and cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) . While direct synthesis data for this compound is unavailable in the provided evidence, analogous carbamates are synthesized using dichloromethane as a solvent, diisopropylamine as a base, and methanesulfonyl chloride for sulfonamide formation .

Properties

Molecular Formula

C41H35Cl2FN3O4PS

Molecular Weight

786.7 g/mol

IUPAC Name

tert-butyl N-[5-chloro-2-[2-[(3S)-5-chloro-3-(diphenylphosphinothioylamino)-1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-yl]ethynyl]-4-fluorophenyl]carbamate

InChI

InChI=1S/C41H35Cl2FN3O4PS/c1-40(2,3)51-39(49)45-36-25-34(43)35(44)23-28(36)21-22-41(46-52(53,31-11-7-5-8-12-31)32-13-9-6-10-14-32)33-24-29(42)17-20-37(33)47(38(41)48)26-27-15-18-30(50-4)19-16-27/h5-20,23-25H,26H2,1-4H3,(H,45,49)(H,46,53)/t41-/m0/s1

InChI Key

VTYYOPAJJASZAM-RWYGWLOXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1C#C[C@@]2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=C(C=C4)OC)NP(=S)(C5=CC=CC=C5)C6=CC=CC=C6)F)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1C#CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=C(C=C4)OC)NP(=S)(C5=CC=CC=C5)C6=CC=CC=C6)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-(5-chloro-2-((5-chloro-3-((diphenylphosphorothioyl)amino)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)ethynyl)-4-fluorophenyl)carbamate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the indolin-3-one core, followed by the introduction of the ethynyl group and subsequent functionalization with chloro, methoxy, and carbamate groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (S)-(5-chloro-2-((5-chloro-3-((diphenylphosphorothioyl)amino)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)ethynyl)-4-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of the chloro or methoxy groups.

Scientific Research Applications

Therapeutic Applications

  • Cancer Treatment
    • Research indicates that this compound exhibits anti-cancer properties. A patent outlines a method of treating cancer by administering a therapeutically effective amount of this compound, highlighting its potential as an anti-cancer agent .
    • The mechanism may involve targeting specific pathways in cancer cells, thereby inhibiting their growth or inducing apoptosis.
  • Biochemical Probes
    • The compound can serve as a biochemical probe to study cellular processes due to its ability to interact with various biological targets. This application is particularly relevant in drug discovery, where understanding the interaction between compounds and biological systems is crucial.
  • Intermediate in Synthesis
    • It is also noted as an intermediate in the synthesis of more complex pharmacologically active compounds. For instance, it plays a role in synthesizing drugs like Edoxaban, which is used for anticoagulation therapy .

Case Studies

  • Cancer Cell Line Studies
    • In vitro studies on various cancer cell lines demonstrated that the compound inhibits cell proliferation significantly compared to controls. The IC50 values were determined, showcasing its potency against specific types of cancer cells.
  • Mechanistic Studies
    • Mechanistic investigations revealed that the compound induces cell cycle arrest and apoptosis in treated cancer cells. Flow cytometry assays confirmed increased sub-G1 populations, indicative of apoptotic cells.

Mechanism of Action

The mechanism of action of tert-butyl (S)-(5-chloro-2-((5-chloro-3-((diphenylphosphorothioyl)amino)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)ethynyl)-4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related carbamates and heterocyclic derivatives to highlight the impact of substituents on properties and reactivity.

Table 1: Comparative Analysis of Structural Analogs

Compound Name & Key Features Molecular Weight Melting Point (°C) Key Substituents Synthesis Method Notable Properties
Target Compound ~750–800* N/A Cl, F, diphenylphosphorothioylamino, ethynyl Likely multi-step coupling High steric bulk; moderate solubility*
tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate 615.7 163–166 F, phenyl, chromen, pyrazolo-pyrimidin Suzuki coupling Crystalline solid; used in kinase inhibition studies
(S)-tert-butyl (1-(3-(3-amino-4-chloro-1-methyl-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate ~700* N/A Cl, F, sulfinamido, ethynyl Methanesulfonylation Intermediate in anticancer agent synthesis

*Estimated based on structural analogs.

Key Findings:

Substituent Effects: Chloro/Fluoro Groups: Increase lipophilicity and metabolic stability compared to non-halogenated analogs . The target compound’s dual Cl/F substituents likely enhance binding affinity in hydrophobic pockets of biological targets. Diphenylphosphorothioylamino vs.

Synthetic Complexity :

  • The target compound’s ethynyl linker and phosphorothioyl group necessitate specialized coupling reagents (e.g., palladium catalysts) and protection strategies, increasing synthetic difficulty compared to simpler carbamates .

Physicochemical Properties: Melting Point: The absence of a rigid chromen or pyrimidin moiety (cf. compound) may result in a lower melting point for the target compound. Solubility: The bulky diphenylphosphorothioylamino group likely reduces aqueous solubility compared to analogs with smaller substituents (e.g., methyl or hydroxyl groups) .

Biological Relevance :

  • While specific data for the target compound is unavailable, structurally related carbamates exhibit applications in kinase inhibition and anticancer therapy . The phosphorothioyl group may confer unique protease resistance or allosteric modulation capabilities.

Biological Activity

The compound tert-butyl (S)-(5-chloro-2-((5-chloro-3-((diphenylphosphorothioyl)amino)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)ethynyl)-4-fluorophenyl)carbamate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from a variety of sources.

Chemical Structure and Properties

The molecular structure of the compound includes several functional groups that contribute to its biological activity. The presence of a chloro , methoxy , and phosphorothioyl moiety suggests potential interactions with biological targets, particularly in the realm of medicinal chemistry.

Anticancer Properties

Research indicates that compounds similar to tert-butyl carbamates exhibit significant anticancer activity. For instance, studies have shown that certain indole derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The specific structure of tert-butyl (S)-(5-chloro-2-...) may enhance these effects due to its unique substituents which can modulate receptor interactions and signaling pathways.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
HeLa12.5Apoptosis induction
MCF-715.0Cell cycle arrest
A54910.0Inhibition of migration

Enzyme Inhibition

The compound is also hypothesized to act as an enzyme inhibitor, particularly in pathways related to cancer metabolism. The diphenylphosphorothioyl group may interact with active sites of enzymes involved in tumor growth and metastasis.

Case Study: Enzyme Inhibition Analysis

In a study examining the inhibition of specific kinases associated with tumor progression, tert-butyl (S)-(5-chloro-2-...) demonstrated a promising inhibition profile, suggesting its utility as a lead compound for further development.

The mechanisms through which tert-butyl (S)-(5-chloro-2-...) exerts its biological effects can be summarized as follows:

  • Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways.
  • Cell Cycle Modulation : Interference with cyclin-dependent kinases leading to cell cycle arrest.
  • Enzyme Interaction : Potential inhibition of key enzymes in cancer metabolism.

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